
(1-Methyl-1,4-dihydroquinolin-4-yl)(phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylacetonitrile Moiety: The phenylacetonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylacetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological activity being studied. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1-Methyl-1,4-dihydroquinolin-4-yl)ethenyl]benzaldehyde: This compound shares a similar quinoline core structure but differs in the substituents attached to the quinoline ring.
3-Amino-2-(1-methyl-1,4-dihydroquinolin-4-yl)-4-(methylperoxy)-4-oxobutanimidic acid: Another quinoline derivative with different functional groups.
Uniqueness
2-(1-Methyl-1,4-dihydroquinolin-4-yl)-2-phenylacetonitrile is unique due to its specific combination of the quinoline ring, methyl group, and phenylacetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
16759-05-0 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-(1-methyl-4H-quinolin-4-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C18H16N2/c1-20-12-11-15(16-9-5-6-10-18(16)20)17(13-19)14-7-3-2-4-8-14/h2-12,15,17H,1H3 |
InChI Key |
CYTQRUOSBUDSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(C2=CC=CC=C21)C(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
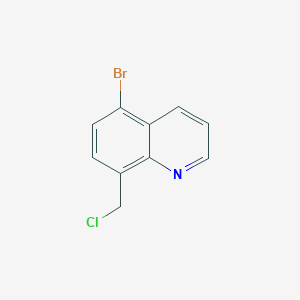
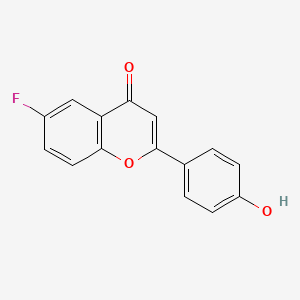
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
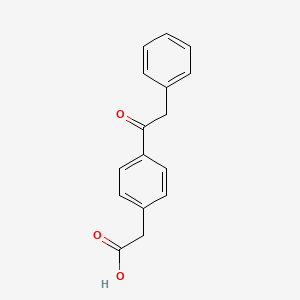
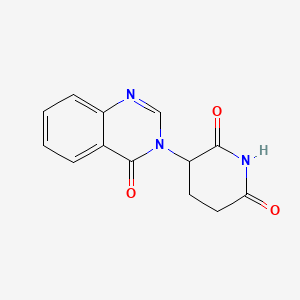





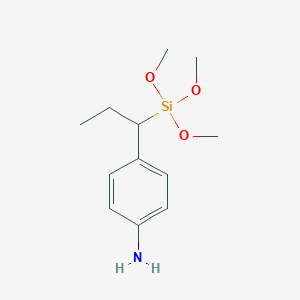
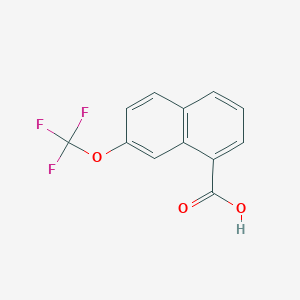
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
